![molecular formula C19H20N2O4 B3933069 (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933069.png)
(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
Overview
Description
(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as EFLEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EFLEA belongs to the class of synthetic opioids, and it has been found to exhibit potent analgesic effects in animal models.
Mechanism of Action
The exact mechanism of action of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is thought to act on the mu-opioid receptor in the brain and spinal cord. This receptor is involved in the modulation of pain, and activation of the receptor by (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone leads to a decrease in the perception of pain.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to exhibit potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to have a relatively long duration of action, which could make it useful in the development of sustained-release formulations.
Advantages and Limitations for Lab Experiments
One advantage of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its potent analgesic effects, which make it a promising candidate for the development of new pain medications. (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. However, one limitation of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its potential for abuse, as it belongs to the class of synthetic opioids.
Future Directions
There are several future directions for research on (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One direction is the development of new formulations that could improve its pharmacokinetic properties and reduce the potential for abuse. Another direction is the investigation of its potential for the treatment of other diseases, such as cancer pain and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and its effects on different physiological systems.
Scientific Research Applications
(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications. (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(4-ethoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-25-16-8-5-14(6-9-16)19(22)15-7-10-17(18(13-15)21(23)24)20-11-3-4-12-20/h5-10,13H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBGPJHXDVTIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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